molecular formula C18H16FN3O B250665 4-cyano-2-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide

4-cyano-2-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide

Cat. No.: B250665
M. Wt: 309.3 g/mol
InChI Key: MAXDWQNZPSOBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-2-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide, also known as CFPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

4-cyano-2-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, this compound inhibits the activity of the enzyme beta-secretase, which is involved in the production of beta-amyloid plaques. In Parkinson's disease, this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of beta-amyloid plaques, and protection of dopaminergic neurons from oxidative stress. These effects are mediated through the inhibition of various enzymes and signaling pathways, as described above.

Advantages and Limitations for Lab Experiments

4-cyano-2-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 4-cyano-2-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide, including the development of more efficient synthesis methods, the identification of new targets for this compound inhibition, and the evaluation of this compound in animal models of disease. Additionally, the potential use of this compound as a lead compound for the development of new drugs should be explored.

Synthesis Methods

4-cyano-2-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-fluoro-4-nitrobenzoic acid with pyrrolidine, followed by the reduction of the nitro group to an amine group, and finally the reaction of the amine group with 4-cyanobenzoyl chloride. The resulting product is a white crystalline solid with a melting point of 185-187°C.

Scientific Research Applications

4-cyano-2-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are associated with the development of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress, which is a major contributor to the development of the disease.

Properties

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

IUPAC Name

4-cyano-2-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C18H16FN3O/c19-15-11-13(12-20)7-8-14(15)18(23)21-16-5-1-2-6-17(16)22-9-3-4-10-22/h1-2,5-8,11H,3-4,9-10H2,(H,21,23)

InChI Key

MAXDWQNZPSOBSZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.